

m-Anisidine solubility in water and organic solvents

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Compound of Interest

Compound Name: *m*-Anisidine

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An In-Depth Technical Guide to the Solubility of **m-Anisidine** for Researchers and Drug Development Professionals

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Abstract

m-Anisidine (3-methoxyaniline) is a pivotal chemical intermediate in the synthesis of a wide array of high-value molecules, including azo dyes, pharmaceuticals, and corrosion inhibitors.^[1]^[2] Its utility in these applications is fundamentally governed by its physicochemical properties, most notably its solubility profile in aqueous and organic media. A comprehensive understanding of **m-Anisidine**'s solubility is therefore critical for process optimization, formulation development, and ensuring reaction efficiency and product purity. This guide provides an in-depth analysis of the solubility of **m-Anisidine** in water and common organic solvents, grounded in established physicochemical principles and experimental data. It is intended to serve as a vital resource for researchers, chemists, and drug development professionals who handle this versatile compound.

Physicochemical Characteristics of m-Anisidine

A molecule's solubility is intrinsically linked to its structural and electronic properties. **m-Anisidine** (C₇H₉NO) is a monosubstituted aniline featuring a methoxy (-OCH₃) group at the meta position of the benzene ring. This structure imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity.

Key physicochemical parameters are summarized below:

Property	Value	Source(s)
Molecular Weight	123.15 g/mol	[3][4]
Appearance	Pale yellow to amber oily liquid	[3][4]
Melting Point	-1 to 1 °C	[3][5]
Boiling Point	~251 °C	[3][4]
Density	1.096 g/mL at 25 °C	[3]
pKa (conjugate acid)	4.23 - 4.24 at 25 °C	[3][5][6]
LogP (octanol-water)	0.93 - 0.95	[3][7][8]

The pKa value of 4.23 indicates that **m-Anisidine** is a weak base.[3][5][7] Below this pH, the amino group will be predominantly protonated (-NH_3^+), forming a more polar, water-soluble salt. The LogP value of ~0.93 suggests a moderate degree of lipophilicity, predicting preferential solubility in organic solvents over water, yet not to an extreme degree.[3][7]

Solubility in Water

The solubility of **m-Anisidine** in water is a subject of conflicting reports in the literature, highlighting the importance of empirical verification in a laboratory setting. While many sources describe it qualitatively as "insoluble" or "slightly soluble," quantitative data varies significantly. [2][3][6][7][9]

Table of Reported Water Solubility Values:

Solubility Value	Temperature	Source(s)
< 1 mg/mL	19 °C (66 °F)	[3][5][6][10]
18 g/L (18 mg/mL)	25 °C (implied)	[3][5]
20 g/L (20 mg/mL)	20 °C	[11]

Causality Behind Observations:

The low solubility can be attributed to the dominant hydrophobic character of the benzene ring. While the amino (-NH₂) and methoxy (-OCH₃) groups can participate in hydrogen bonding with water, the large nonpolar surface area of the aromatic ring disrupts water's hydrogen-bonding network, making solvation energetically unfavorable.

The discrepancy in reported values (from <1 mg/mL to 20 mg/mL) may stem from differences in experimental methodologies, purity of the **m-Anisidine** sample, or the criteria used to define "solubility." For instance, the higher values might represent miscibility limits rather than true equilibrium solubility. For practical applications, researchers should consider **m-Anisidine** as sparingly soluble in neutral water, but recognize that this solubility is not negligible and can be significantly enhanced under acidic conditions.

Solubility in Organic Solvents

In contrast to its limited aqueous solubility, **m-Anisidine** is widely reported to be soluble in a range of common organic solvents.^{[2][3][4][7][9]} This behavior is consistent with the "like dissolves like" principle of solubility.

Qualitative Solubility Profile:

Solvent Class	Examples	Solubility	Source(s)
Alcohols	Ethanol, Methanol	Soluble	^{[3][4][7]}
Ethers	Diethyl Ether	Soluble	^{[3][4][7]}
Aromatic Hydrocarbons	Benzene, Toluene	Soluble	^{[3][4][7]}
Ketones	Acetone	Soluble	^[4]
Halogenated Solvents	Dichloromethane	Soluble	^[2]
Nonpolar Hydrocarbons	Hexane	Limited Solubility	^{[12]*}

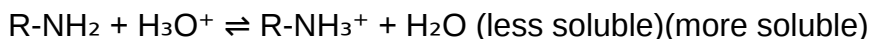
Note: Data for p-Anisidine suggests limited solubility in hexane, which is a reasonable prediction for the m-isomer as well.

Expert Insights: The molecular structure of **m-Anisidine** facilitates these interactions. The aromatic ring allows for favorable van der Waals forces and pi-pi stacking interactions with aromatic solvents like benzene and toluene. The polar amino group can act as a hydrogen bond donor, and both the amino and ether oxygen can act as hydrogen bond acceptors, promoting solubility in protic solvents like ethanol. Its overall moderate polarity allows for miscibility with polar aprotic solvents like acetone and ethers. This broad solubility makes it a versatile reagent for a variety of reaction conditions.

Factors Influencing Solubility: A Deeper Dive

Effect of pH

The most significant factor influencing the aqueous solubility of **m-Anisidine** is pH. As a weak base, its solubility dramatically increases in acidic solutions due to the formation of the corresponding anilinium salt.



Given its pKa of ~4.23, **m-Anisidine** will be approximately 50% protonated at pH 4.23.[3][5][6] In solutions with a pH below 3, it will exist almost entirely as the highly water-soluble m-methoxyanilinium cation. This principle is routinely exploited in synthetic chemistry for both reaction setup and purification (e.g., acid-base extraction). For instance, **m-Anisidine** can be dissolved in dilute hydrochloric acid for a reaction and later recovered as the free base by neutralization.[7]

Effect of Temperature

For most solid solutes dissolving in a liquid, solubility increases with temperature. While **m-Anisidine** is a liquid at room temperature, the principle that increasing thermal energy helps overcome intermolecular forces to favor dissolution generally applies. However, specific quantitative data on the temperature dependence of **m-Anisidine**'s solubility is not readily available in the literature, and would need to be determined experimentally for precise process control.

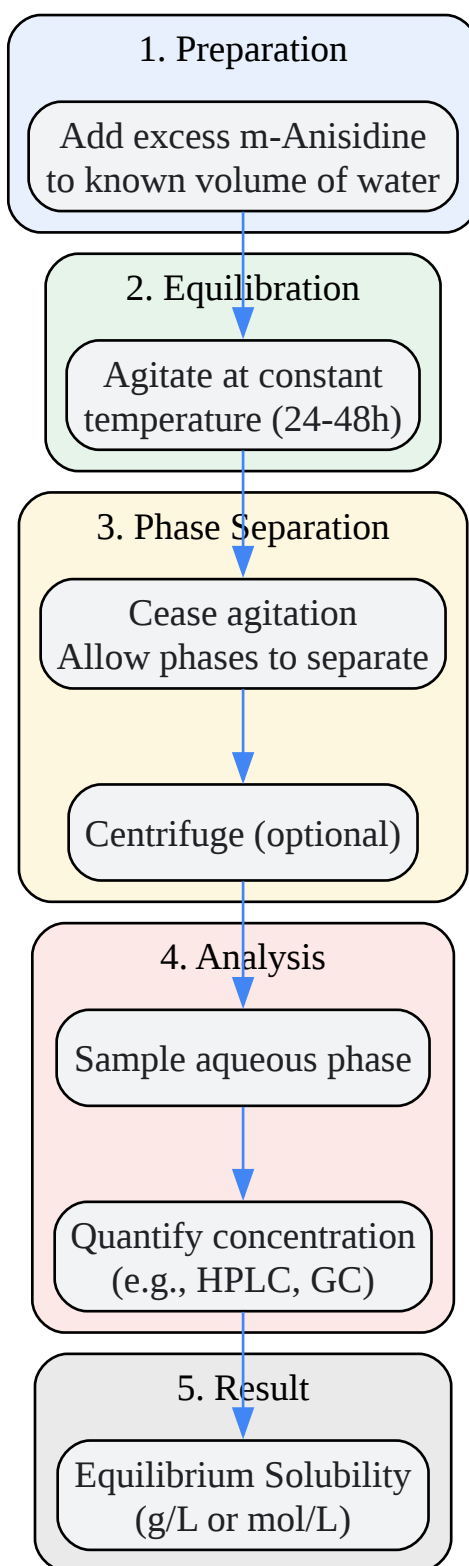
Experimental Protocol: Determining Aqueous Solubility via the Shake-Flask Method

To resolve discrepancies in published data and ascertain solubility under specific laboratory conditions, the OECD Test Guideline 105 (Water Solubility), commonly known as the shake-flask method, provides a robust and self-validating protocol.

Step-by-Step Methodology:

- **Preparation:** Add an excess amount of **m-Anisidine** to a known volume of deionized water (or a buffer of known pH) in a stoppered flask. The excess is crucial to ensure saturation is achieved.
- **Equilibration:** Agitate the flask at a constant, controlled temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved phases. A preliminary study can determine the time required to reach equilibrium.
- **Phase Separation:** Cease agitation and allow the mixture to stand at the same constant temperature until the undissolved **m-Anisidine** has fully separated (e.g., by settling or forming a distinct layer). Centrifugation may be required to facilitate this separation.
- **Sampling:** Carefully extract a sample from the clear, aqueous supernatant, ensuring no undissolved material is transferred.
- **Quantification:** Analyze the concentration of **m-Anisidine** in the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
- **Calculation:** The determined concentration represents the equilibrium solubility of **m-Anisidine** under the specified conditions (temperature and pH). The experiment should be repeated to ensure reproducibility.

Workflow Visualization:



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Caption: Standard Shake-Flask Method Workflow for Solubility Determination.

Practical Implications for Drug Development and Research

- **Reaction Solvent Selection:** The high solubility in solvents like ethanol, benzene, and ethers makes them excellent choices for reactions involving **m-Anisidine**.[\[3\]](#)[\[4\]](#)[\[7\]](#)
- **Work-up and Purification:** The pH-dependent aqueous solubility is a powerful tool for purification. An organic reaction mixture can be washed with dilute acid to extract the **m-Anisidine** into the aqueous phase, leaving non-basic impurities behind. The **m-Anisidine** can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.
- **Formulation Development:** In pharmaceutical applications, the low neutral water solubility would necessitate formulation strategies such as salt formation (e.g., **m-anisidine** hydrochloride) or the use of co-solvents to achieve desired concentrations in aqueous delivery systems.
- **Environmental Fate and Safety:** The compound's low water solubility but high toxicity to aquatic life necessitates careful handling and disposal to prevent environmental release.[\[13\]](#)[\[14\]](#)[\[15\]](#) Spills should be contained and absorbed with inert material, not flushed with water.

Safety and Handling

m-Anisidine is a hazardous substance and must be handled with appropriate precautions. It is toxic if swallowed, inhaled, or absorbed through the skin.[\[13\]](#)[\[14\]](#) Exposure can lead to irritation of the skin, eyes, and respiratory tract.[\[10\]](#)[\[14\]](#) Always handle **m-Anisidine** in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[13\]](#)[\[16\]](#)

Conclusion

m-Anisidine exhibits a dichotomous solubility profile: it is sparingly soluble in neutral water but readily soluble in a wide range of organic solvents and acidic aqueous solutions. This behavior is a direct consequence of its molecular structure, which balances a hydrophobic aromatic ring with polar, hydrogen-bonding functional groups. For professionals in research and drug development, a nuanced understanding of these solubility characteristics, particularly the

profound effect of pH, is not merely academic—it is a practical necessity for designing efficient synthetic routes, developing effective purification protocols, and ensuring the safe and responsible handling of this important chemical intermediate.

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